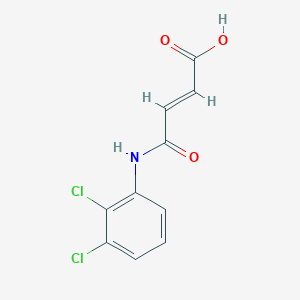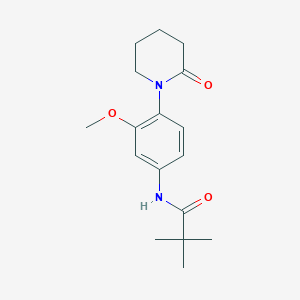![molecular formula C17H15Cl2NO3 B2954602 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate CAS No. 391239-89-7](/img/structure/B2954602.png)
2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate” is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, it seems to be related to “4-Chlorobenzyl acetate”, which has a molecular formula of C9H9ClO22.
Synthesis Analysis
There is no specific information available on the synthesis of “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate”. However, related compounds such as “Methyl (S)-2-amino-2-(2-chlorophenyl)acetate” have been synthesized and studied3.Molecular Structure Analysis
The molecular structure of “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate” is not readily available. However, the related compound “4-Chlorobenzyl acetate” has a molecular formula of C9H9ClO2 and an average mass of 184.620 Da2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate” are not readily available. However, the related compound “4-Chlorobenzyl acetate” has a molecular formula of C9H9ClO2 and an average mass of 184.620 Da2.Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Agents
One study explored the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, highlighting the antimicrobial potential of these compounds. The process involves esterification, yielding intermediates that after further chemical modifications result in compounds with moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Organic Intermediates in Wastewater Treatment
Research on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identified organic intermediates including compounds structurally related to 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate. This study is significant for understanding the chemical pathways in wastewater treatment and the environmental fate of chlorophenyl derivatives (Sun & Pignatello, 1993).
Synthesis and Biological Activities
Another study detailed the synthesis of Clopidogrel Sulfate from (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, through a series of reactions including esterification, condensation, and cyclization. This process illustrates the compound's relevance in synthesizing medically important molecules (Hu Jia-peng, 2012).
Chemistry of Furanones and Pyridazinones
The reactions of 2-ylidenefuran-3(2H)-ones with carboxylic acid hydrazides, yielding compounds with potential biological activity, were studied. This research demonstrates the versatility of chlorophenyl derivatives in synthesizing heterocyclic compounds with potential pharmacological applications (Koz’minykh, Goncharov, & Koz’minykh, 2007).
Corrosion Inhibition Studies
A theoretical study on quinoxalines, including derivatives structurally similar to 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate, as corrosion inhibitors of copper in nitric acid media. This highlights the compound's relevance in materials science and engineering (Zarrouk et al., 2014).
Safety And Hazards
There is no specific safety and hazard information available for “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate”.
Zukünftige Richtungen
Given the limited information available, future research could focus on the synthesis, characterization, and study of the biological activities of “2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate”. This could provide valuable insights into its potential applications in various fields.
Eigenschaften
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c18-14-7-5-12(6-8-14)9-17(22)23-11-16(21)20-10-13-3-1-2-4-15(13)19/h1-8H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUEMGERGWDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid](/img/structure/B2954519.png)

![6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one](/img/structure/B2954523.png)

![5-chloro-2-(methylsulfanyl)-N-{2-[(thiophen-2-yl)formamido]ethyl}pyrimidine-4-carboxamide](/img/structure/B2954526.png)
![2-(7-(4-bromo-3-methylphenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2954527.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954529.png)

![benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2954533.png)
![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)

![(4Ar,7aS)-4-(2-ethenylsulfonylethyl)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine](/img/structure/B2954537.png)

